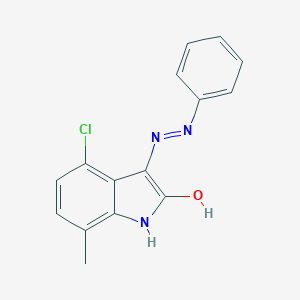![molecular formula C23H20BrN3O2 B387485 2-Bromo-N-(2-{N'-[(E)-(4-ethylphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide](/img/structure/B387485.png)
2-Bromo-N-(2-{N'-[(E)-(4-ethylphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-N-(2-{N'-[(E)-(4-ethylphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide is a complex organic compound with a unique structure that includes a bromine atom, a hydrazino group, and a benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2-{N'-[(E)-(4-ethylphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide typically involves multi-step organic reactions. One common method includes the bromination of benzamide derivatives followed by the introduction of the hydrazino group through a condensation reaction with an appropriate hydrazine derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
化学反应分析
Types of Reactions
2-Bromo-N-(2-{N'-[(E)-(4-ethylphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the hydrazino group or other functional groups within the molecule.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds.
科学研究应用
2-Bromo-N-(2-{N'-[(E)-(4-ethylphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It can be used in the development of new materials, catalysts, or other industrial applications.
作用机制
The mechanism of action of 2-Bromo-N-(2-{N'-[(E)-(4-ethylphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The hydrazino group may play a crucial role in its biological activity by interacting with enzymes or receptors. The bromine atom and other functional groups within the molecule can also influence its reactivity and interactions with biological systems.
相似化合物的比较
Similar Compounds
2-bromo-N-methylbenzamide: A simpler analog with a methyl group instead of the hydrazino group.
2-bromo-N-(3,4-dimethylphenyl)benzamide: A compound with additional methyl groups on the phenyl ring.
2-bromobenzamide: The parent compound without additional substituents.
Uniqueness
2-Bromo-N-(2-{N'-[(E)-(4-ethylphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. The presence of the hydrazino group and the specific arrangement of substituents make it distinct from other similar compounds.
属性
分子式 |
C23H20BrN3O2 |
|---|---|
分子量 |
450.3g/mol |
IUPAC 名称 |
2-[(2-bromobenzoyl)amino]-N-[(E)-(4-ethylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C23H20BrN3O2/c1-2-16-11-13-17(14-12-16)15-25-27-23(29)19-8-4-6-10-21(19)26-22(28)18-7-3-5-9-20(18)24/h3-15H,2H2,1H3,(H,26,28)(H,27,29)/b25-15+ |
InChI 键 |
IJPWXXSDTQPXQW-MFKUBSTISA-N |
SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Br |
手性 SMILES |
CCC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Br |
规范 SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B387402.png)
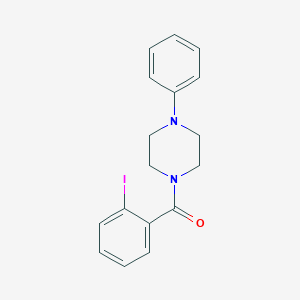
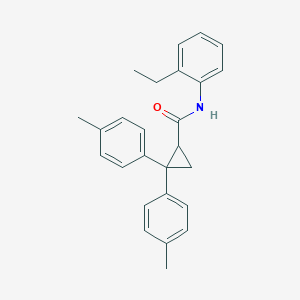
![2-Chloro-N-[3-(4-chloro-2-nitro-phenylamino)-propyl]-benzamide](/img/structure/B387409.png)
![3-Bromo-N-[2-(4-nitroanilino)ethyl]benzamide](/img/structure/B387410.png)
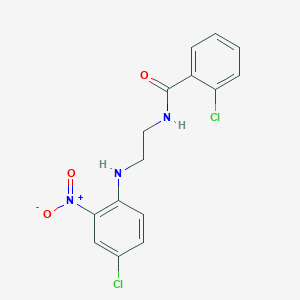
![N'-(3-iodobenzoyl)[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B387416.png)
![3-methyl-N-(4-{[2-(3-phenylpropanoyl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B387417.png)
![2-nitro-N'-[(1E)-1-phenylpentylidene]benzohydrazide](/img/structure/B387419.png)
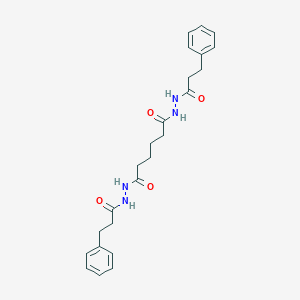
![N'-[1-(2,4-dimethoxyphenyl)ethylidene]-3-iodobenzohydrazide](/img/structure/B387422.png)

![N'-[1-(4-biphenylyl)ethylidene]-2-methylbenzohydrazide](/img/structure/B387426.png)
